Structure-activity relationship of phenyl-substituted 1,3,5-triazines
Structure-activity relationship of phenyl-substituted 1,3,5-triazines
An In-depth Technical Guide to the Structure-Activity Relationship of Phenyl-Substituted 1,3,5-Triazines
Abstract
The 1,3,5-triazine, or s-triazine, scaffold represents a "privileged structure" in medicinal and agricultural chemistry, prized for its versatile synthesis and the diverse biological activities of its derivatives.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl-substituted 1,3,5-triazines. We will explore the critical role of the phenyl group and its substituents in modulating activity across a spectrum of therapeutic and agricultural applications, including oncology, infectious diseases, and weed management. This document synthesizes field-proven insights with technical data, offering researchers and drug development professionals a comprehensive resource grounded in authoritative references. We will dissect the causality behind synthetic strategies, detail self-validating experimental protocols, and present key data in accessible formats to illuminate the path from molecular structure to biological function.
The 1,3,5-Triazine Core: A Privileged Scaffold
The 1,3,5-triazine is a six-membered heterocyclic ring with three nitrogen atoms at alternating positions.[3] This symmetric and planar structure serves as a rigid core for the attachment of various functional groups. Its derivatives are often explored as bioisosteres of purines, enabling them to interact with biological targets typically addressed by purine-based molecules, such as kinases.[4][5] The true power of this scaffold lies in the chemistry of its most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[6][7]
The three chlorine atoms on cyanuric chloride exhibit differential reactivity towards nucleophiles, which can be precisely controlled by temperature. This allows for a stepwise, sequential substitution, enabling the controlled synthesis of mono-, di-, and tri-substituted triazines with distinct functionalities at the 2, 4, and 6 positions.[1][8] This synthetic tractability is the cornerstone of SAR studies, as it allows chemists to systematically modify the molecule and observe the resulting effects on biological activity.
Caption: General scaffold for phenyl-substituted 1,3,5-triazines.
The Synthetic Cornerstone: Sequential Nucleophilic Substitution
The ability to build molecular diversity around the triazine core is fundamental to exploring its SAR. The differential reactivity of the chlorine atoms in cyanuric chloride is exploited in a temperature-controlled, stepwise nucleophilic aromatic substitution (SNAr) reaction.
-
First Substitution: Occurs at low temperatures (0-5°C), as the first chlorine is highly reactive.
-
Second Substitution: Requires elevated temperatures (room temperature to ~40°C).
-
Third Substitution: Requires forcing conditions, often refluxing in a high-boiling-point solvent, to replace the final, least reactive chlorine.[8]
This predictable reactivity allows for the rational design and synthesis of vast libraries of compounds where, for instance, a phenyl-amino group is installed first, followed by two other distinct nucleophiles.
Caption: Stepwise synthesis from cyanuric chloride.
Structure-Activity Relationships in Oncology
Phenyl-substituted 1,3,5-triazines have shown significant promise as anticancer agents, primarily by inhibiting key enzymes in cancer-related signaling pathways.[1][2]
Kinase Inhibition (EGFR, BTK, PI3K)
Many triazine derivatives function as ATP-competitive inhibitors in the kinase domain of enzymes like Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Phosphatidylinositol 3-kinase (PI3K).[9][10][11] The triazine core acts as a scaffold, positioning the phenyl ring and other substituents to interact with key amino acid residues in the ATP-binding pocket.
Key SAR Insights for EGFR/BTK Inhibition:
-
The Phenyl-Amino Linker: An amino group linking the phenyl ring to the triazine core is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase domain.
-
Phenyl Ring Substituents:
-
Small, electron-withdrawing groups (e.g., -CN, -Cl, -F) at the para or meta position of the phenyl ring often enhance potency.[9][12] For example, a benzonitrile moiety can significantly improve cytotoxicity.[9]
-
The substitution pattern can influence selectivity. For instance, modifying the phenyl group with more hydrophobic side chains can improve selectivity for BTK over EGFR by occupying an additional hydrophobic pocket (H3) in BTK.[12]
-
-
Substitutions at other Triazine Positions:
-
Incorporating chiral amines (e.g., (R)-pyrrolidin-3-ylamino) can introduce specific interactions and improve potency.[9]
-
Bulky or flexible groups can be used to fine-tune solubility and pharmacokinetic properties.
-
Caption: Key SAR elements for triazine-based kinase inhibitors.
Table 1: Anticancer Activity of Phenyl-Substituted 1,3,5-Triazines
| Compound Class | Target | Phenyl Substitution | Other Substituents | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|
| Chiral 1,3,5-Triazine | EGFR | 4-aminobenzonitrile | 4-(3-methoxyphenoxy), (R)-pyrrolidin-3-ylamino | MCF-7 (Breast) | 8.04 | [9] |
| Chiral 1,3,5-Triazine | EGFR | 4-aminobenzonitrile | 4-(3-methoxyphenoxy), (R)-pyrrolidin-3-ylamino | A549 (Lung) | 12.24 | [9] |
| 6-amino-1,3,5-triazine | BTK | Phenylacrylamide | Varied hydrophobic chains | Raji cells | 17.0 (nM) | [10][12] |
| Pyrazole-Triazine | EGFR | 4-chlorophenyl | 3,5-dimethyl-1H-pyrazol-1-yl, piperidin-1-yl | HCT116 (Colon) | 0.229 | [13] |
| Phenylthiazolyl-Triazine | DHFR | 4-chlorophenyl | Thiazole, various amines | A549 (Lung) | 0.028 |[14] |
Structure-Activity Relationships in Infectious Diseases
Antimicrobial Activity
The SAR for antimicrobial triazines is often linked to the molecule's overall physicochemical properties, particularly lipophilicity, which governs its ability to penetrate bacterial cell walls.[15]
Key SAR Insights for Antibacterial Activity:
-
Increased Lipophilicity: Incorporating bulky, lipophilic groups generally enhances antibacterial activity. Trisubstituted triazines often show greater potency than their disubstituted precursors.[15]
-
Phenyl-Thiazole Moiety: A recurring structural motif in potent antibacterial triazines is the presence of a substituted phenyl-thiazole group.[8][15]
-
Specific Functional Groups:
-
A 4-nitrophenyl group attached to a thiazole ring linked to the triazine has been identified as a particularly important functionality for significant antibacterial activity.[15]
-
Furfuryl-amino substitutions have also been shown to be a core bioactive group, especially against Gram-positive organisms.[8]
-
Table 2: Antibacterial Activity (MIC) of Phenyl-Substituted 1,3,5-Triazines
| Compound Class | Phenyl Substitution | Key Moiety | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Diamino-s-triazine | Diphenylamine | - | S. aureus | 16-128 | [15] |
| Phenylthiazolyl-s-triazine | 4-nitrophenyl | Thiazole | S. aureus | 4-64 | [15] |
| Phenylthiazolyl-s-triazine | 4-chlorophenyl | Thiazole/Furfurylamine | B. cereus | 6.25 |[8] |
Antiviral Activity
Triazine derivatives have been investigated as antiviral agents, with some compounds showing notable activity against viruses like the Japanese encephalitis virus (JEV).[16] The mechanism can involve the inhibition of viral polymerases.
Key SAR Insights for Antiviral Activity:
-
SAR in this area is less defined than in oncology, but specific substitutions are clearly critical. In one study, a series of coumarin-triazine hybrids were tested, where the triazine was trisubstituted with identical complex phenyl-containing moieties.
-
Compound 2b from the study by Pandey et al. (2004), a complex quinoline-triazine structure, showed 90% protection against JEV, highlighting that large, complex aromatic systems attached to the triazine can confer potent antiviral activity.[16]
Structure-Activity Relationships in Agrochemicals
1,3,5-triazines like atrazine are among the most widely used herbicides.[1][17] Their primary mechanism of action is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[1][18]
Key SAR Insights for Herbicidal Activity:
-
Classic Herbicides: Traditional triazine herbicides typically feature two amino groups at the C4 and C6 positions, often substituted with small alkyl groups (e.g., ethyl, isopropyl), and a chlorine or methoxy group at C2. Phenyl substitution is less common in this classic template.
-
Novel Phenyl-Substituted Herbicides: Research has shown that non-traditional structures can also possess strong herbicidal activity. A series of 2-alkyl-4-fluoroalkyl-6-aralkylamino-1,3,5-triazines demonstrated potent pre- and post-emergence activity.[19]
-
In this novel class, a benzylamino group (a phenyl ring separated by a methylene linker) was critical. For example, 6-(4-bromo-benzylamino)-2-methyl-4-trifluoromethyl-1,3,5-triazine was highly effective, even against atrazine-resistant weeds. This suggests that the phenyl ring can interact with the D1 protein binding site in PSII differently than classic triazines, offering a path to overcoming resistance.[19]
Methodologies for SAR Elucidation
A robust SAR study relies on a systematic cycle of design, synthesis, and testing.
Experimental Protocol 1: General Synthesis of a Phenyl-Substituted 1,3,5-Triazine
This protocol describes the synthesis of a 2-(substituted-anilino)-4,6-dimorpholino-1,3,5-triazine, a common structure in medicinal chemistry.
Materials: Cyanuric chloride, substituted aniline, morpholine, acetone, 1,4-dioxane, sodium carbonate (Na₂CO₃), distilled water, ice, magnetic stirrer, round-bottom flasks, reflux condenser, TLC plates, filtration apparatus.
Step-by-Step Procedure:
-
Dissolution (Starting Material): Dissolve cyanuric chloride (1.0 eq) in 30 mL of acetone in a 250 mL round-bottom flask. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
First Substitution (Phenyl Group Introduction): Dissolve the desired substituted aniline (1.0 eq) in 20 mL of acetone. Add this solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0-5°C. Simultaneously, add a solution of Na₂CO₃ (1.0 eq) in water to neutralize the HCl generated.
-
Monitoring: Stir the reaction mixture at 0-5°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Second Substitution (First Morpholine): Add morpholine (1.0 eq) to the reaction mixture. Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Third Substitution (Second Morpholine): Add a second equivalent of morpholine (1.0 eq) to the mixture. Attach a reflux condenser and heat the reaction mixture to reflux (~60-70°C) for 6-8 hours, or until TLC indicates the disappearance of the dichlorotriazine intermediate.
-
Work-up and Isolation: After cooling, pour the reaction mixture into 200 mL of crushed ice. Stir for 30 minutes to allow the product to precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure trisubstituted triazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[15][20]
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC₅₀ value of a synthesized compound against a cancer cell line.
Materials: Human cancer cell line (e.g., MCF-7), DMEM media, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, synthesized triazine compounds, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., acidic isopropanol), microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]
Conceptual Workflow: Computational SAR Analysis
Computational methods like pharmacophore modeling and molecular docking are essential for rational drug design and understanding SAR.[21][22]
Caption: A conceptual workflow for computational SAR studies.
Conclusion and Future Outlook
The phenyl-substituted 1,3,5-triazine scaffold is a remarkably versatile and enduring platform in the development of bioactive compounds. The structure-activity relationships are deeply tied to the foundational chemistry of cyanuric chloride, which permits precise, stepwise modifications. In oncology, the phenyl-amino moiety is a critical hinge-binding element for kinase inhibitors, with substitutions on the phenyl ring dictating potency and selectivity. In antimicrobial and herbicidal applications, the overall lipophilicity and specific electronic features of the phenyl-containing substituents are paramount.
Future research will likely focus on developing triazine derivatives with even greater target selectivity to minimize off-target effects and toxicity. The hybridization of the phenyl-triazine core with other pharmacologically active moieties will continue to be a fruitful strategy for creating novel therapeutics.[6] Furthermore, the application of advanced computational techniques, including AI and machine learning, will accelerate the design-synthesis-test cycle, enabling more rapid and rational exploration of the vast chemical space offered by this privileged scaffold.
References
- Lim, F. P. L., & Dolzhenko, A. V. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 85, 495-515.
- Gahtori, P., Singh, A., Ghosh, S. K., Das, A., & Archana, U. (2011). Synthesis of Some Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives. Asian Journal of Chemistry, 23(11), 4921-4924.
-
Kaur, M., et al. (2020). Ligand-based Pharmacophore Model for Generation of Active Antidepressant-like Agents from Substituted 1,3,5 Triazine Class. Current Computer-Aided Drug Design, 16(2), 167-175. [Link]
- Gahtori, P., et al. (2011). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 328-332.
-
Natarajan, S., et al. (2025). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. Chemistry & Biodiversity. [Link]
-
Can, A., et al. (2019). Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands. Molecules, 24(1), 160. [Link]
- Singh, U. P., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Medicinal Chemistry, 14(10), 1937-1963.
-
RSC Publishing. (n.d.). SAR of 1,3,5‐triazine derivatives. ResearchGate. [Link]
-
Koizumi, K., et al. (1999). New fluoroalkyl-substituted 1,3,5-triazine derivatives with herbicidal activity. Pesticide Science, 55(6), 642-643. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(12), 2755. [Link]
-
Li, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]
- Savelyeva, T. V., et al. (2021). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Problems of Biological, Medical and Pharmaceutical Chemistry, 24(3), 20-25.
-
Zhang, Y., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]
- Kaur, H., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Current Organic Chemistry, 27(2), 116-141.
-
Cacciatore, I., et al. (2018). Design and Synthesis of New 1,3,5-Trisubstituted Triazines for the Treatment of Cancer and Inflammation. Molecules, 23(9), 2341. [Link]
- Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029.
- Serag, M. I., et al. (2026). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]
-
Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. [Link]
-
Osman, N. A., et al. (2021). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. New Journal of Chemistry, 45(1), 233-247. [Link]
-
Pecka, Z., et al. (2023). Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. Molecules, 28(22), 7609. [Link]
-
Chikhalia, K. H., et al. (2011). Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 347-356. [Link]
- Sharma, R., et al. (2021). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 18(6), 567-585.
-
Dolzhenko, A. V., & Lim, F. P. L. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 85, 495-515. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. research.monash.edu [research.monash.edu]
- 5. 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. japsonline.com [japsonline.com]
- 15. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Novel 1,3,5-triazine derivatives with herbicidal activity [agris.fao.org]
- 20. asianpubs.org [asianpubs.org]
- 21. Ligand-based Pharmacophore Model for Generation of Active Antidepressant- like Agents from Substituted 1,3,5 Triazine Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
